(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid
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Overview
Description
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a chiral amino acid derivative containing a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid typically involves the construction of the thiazole ring followed by the introduction of the amino acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by the incorporation of the amino acid side chain through amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted amino acid derivatives.
Scientific Research Applications
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(1,2,4-triazol-4-yl)propanoic acid: Similar structure but contains a triazole ring instead of a thiazole ring.
(3R)-3-amino-3-(1,3,4-thiadiazol-4-yl)propanoic acid: Contains a thiadiazole ring, offering different chemical properties and reactivity.
Uniqueness
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new molecules with specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O2S/c7-4(1-6(9)10)5-2-11-3-8-5/h2-4H,1,7H2,(H,9,10)/t4-/m1/s1 |
InChI Key |
KUFBSYVFRLJHQT-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(N=CS1)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(N=CS1)C(CC(=O)O)N |
Origin of Product |
United States |
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